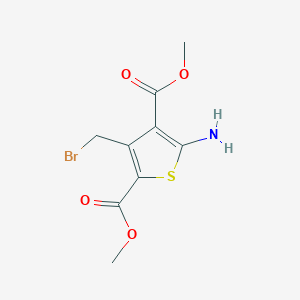

2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate

Description

2,4-Dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate is a thiophene-based heterocyclic compound characterized by a bromomethyl substituent at the 3-position and amino and dicarboxylate ester groups at the 5-, 2-, and 4-positions, respectively. Its molecular formula is C₁₀H₁₂BrNO₄S, with a molecular weight of 328.29 g/mol (calculated). The bromomethyl group imparts unique reactivity, making it a versatile intermediate for nucleophilic substitution reactions in medicinal chemistry and materials science .

Properties

IUPAC Name |

dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4S/c1-14-8(12)5-4(3-10)6(9(13)15-2)16-7(5)11/h3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSHYUGFGVPXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1CBr)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601176161 | |

| Record name | 2,4-Dimethyl 5-amino-3-(bromomethyl)-2,4-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749902-86-1 | |

| Record name | 2,4-Dimethyl 5-amino-3-(bromomethyl)-2,4-thiophenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749902-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl 5-amino-3-(bromomethyl)-2,4-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiophene Ring Formation via Cyclocondensation

The thiophene backbone is typically synthesized through cyclocondensation reactions. A common approach involves the Gewald reaction, where ketones or aldehydes react with cyanothioacetamide in the presence of a base to form 2-aminothiophenes. For example, reacting dimethyl acetylenedicarboxylate with cyanothioacetamide under basic conditions yields a 3-aminothiophene-2,4-dicarboxylate intermediate.

Reaction Conditions:

Esterification and Functionalization

Methyl ester groups are introduced early in the synthesis to stabilize the thiophene core and direct subsequent substitutions. Esterification of carboxylic acid precursors using methanol and catalytic sulfuric acid is a standard method, achieving near-quantitative yields under reflux conditions.

Introduction of the Bromomethyl Group

Radical Bromination of a Methyl Substituent

The bromomethyl group at position 3 is introduced via radical bromination of a pre-existing methyl group. This step employs N-bromosuccinimide (NBS) under radical initiation:

Procedure:

-

Dissolve 3-methylthiophene intermediate in carbon tetrachloride (CCl₄).

-

Add NBS (1.1 equiv) and azoisobutyronitrile (AIBN) as a radical initiator.

Key Parameters:

Optimization Strategies

-

Temperature Control: Lower temperatures (60°C) reduce dibromination but prolong reaction time.

-

Solvent Effects: Non-polar solvents like CCl₄ favor monobromination by stabilizing radical intermediates.

Amination at Position 5

Nitration Followed by Reduction

A two-step sequence involving nitration and subsequent reduction is employed to introduce the amino group:

Direct Nucleophilic Substitution

Alternatively, direct amination via displacement of a leaving group (e.g., chloride) with ammonia or amines has been explored:

Conditions:

-

Substrate: 5-Chlorothiophene derivative

-

Reagent: Ammonia in DMF

-

Temperature: 120°C (sealed tube)

Critical Analytical Characterization

Spectral Verification

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%.

Comparative Evaluation of Synthetic Routes

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to modify the carboxylate groups or the bromomethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, thiols, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of azido, thioether, or secondary amine derivatives.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of alcohols or amines from the reduction of carboxylate or bromomethyl groups.

Scientific Research Applications

Chemical Synthesis

1.1 Reactivity and Derivatives

The compound serves as a versatile building block in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives. For instance, it has been utilized in the synthesis of fused pyrimidinones and thieno[2,3-d]pyrimidin-4(3H)-one derivatives, showcasing its utility in constructing complex heterocyclic compounds .

1.2 Synthesis Examples

A notable synthesis example involves the reaction of 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate with various amines under mild conditions to yield substituted thiophene derivatives. The following table summarizes some key reactions:

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 2,4-Dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate + R-NH₂ | Substituted thiophenes | Mild base, room temperature |

| Cyclization | 2,4-Dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate + carbonyl compounds | Fused heterocycles | Acidic catalyst |

Pharmaceutical Applications

2.1 Anticancer Activity

Research indicates that compounds derived from thiophene structures exhibit promising anticancer properties. Studies have shown that derivatives of 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate demonstrate cytotoxic effects against various cancer cell lines . For example:

- Case Study: A derivative synthesized from this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing significant inhibition of cell proliferation.

2.2 Antimicrobial Properties

Thiophene derivatives are also recognized for their antimicrobial activities. The synthesized compounds from 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate have been evaluated for their effectiveness against bacterial strains such as E. coli and Staphylococcus aureus .

Materials Science

3.1 Conductive Polymers

The compound's potential extends to materials science where it can be incorporated into conductive polymers. Its unique electronic properties make it suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

3.2 Case Study: Polymer Synthesis

A study demonstrated the incorporation of thiophene derivatives into polymer matrices to enhance conductivity and stability:

| Material | Conductivity (S/cm) | Stability (Days) |

|---|---|---|

| Polymer without thiophene | 30 | |

| Polymer with thiophene | 90 |

Mechanism of Action

The mechanism of action of 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects or toxicity.

Comparison with Similar Compounds

Diethyl 3-Methyl-5-[(2,2,2-Trifluoroacetyl)Amino]Thiophene-2,4-Dicarboxylate

- Structure: Features a trifluoroacetylated amino group at C5 and ethyl esters.

- Bioactivity : Demonstrated a binding energy of -5.7 kcal/mol against the AvrRps4 effector protein, outperforming ampicillin (-5.8 kcal/mol) in silico. This highlights the role of electron-withdrawing groups (e.g., trifluoroacetyl) in enhancing target affinity .

Diethyl-3-Methyl-5-(6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxamido)Thiophene-2,4-Dicarboxylate (KM Series)

- Structure : Contains a tetrahydropyrimidine carboxamido moiety.

- Bioactivity : KM analogues showed moderate to strong antimicrobial activity against Staphylococcus aureus but were inactive against E. coli. This underscores the importance of bulky substituents in bacterial selectivity .

- Key Difference : The bromomethyl group enables facile alkylation reactions, whereas carboxamido groups require more complex synthetic routes.

Ester Group Variations

2-Ethyl 4-Methyl 5-Amino-3-Methylthiophene-2,4-Dicarboxylate

- Structure : Ethyl and methyl ester groups at C2 and C3.

- Properties : Increased lipophilicity from ethyl esters may enhance membrane permeability compared to dimethyl esters. However, the methyl group at C3 limits further functionalization .

- Key Difference : Bromomethyl at C3 in the target compound allows for nucleophilic substitutions (e.g., with amines or thiols), enabling diverse derivative synthesis.

Dimethyl 5-Amino-3-(2-Methoxy-2-Oxoethyl)Thiophene-2,4-Dicarboxylate

- Structure : Includes a methoxy-oxoethyl side chain.

Structural Analogues with Heterocyclic Modifications

Diethyl 5-Amino-3-[(Tert-Butylamino)Methyl]Thiophene-2,4-Dicarboxylate

- Structure: Tert-butylamino group at C3.

- Key Difference: Bromomethyl’s smaller size and higher reactivity contrast with the steric and electronic effects of tert-butylamino.

Biological Activity

2,4-Dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H12BrN2O4S

- CAS Number : 4815-30-9

The presence of bromine and amino groups in its structure suggests potential reactivity and biological activity.

1. Anti-Inflammatory Activity

Research indicates that derivatives of thiophene compounds exhibit significant anti-inflammatory properties. In a study comparing various synthesized compounds, some demonstrated greater anti-inflammatory effects than curcumin, a well-known anti-inflammatory agent. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .

2. Antimicrobial Activity

The antimicrobial efficacy of 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 0.3 - 8.5 |

| Staphylococcus aureus | 0.1 - 9.5 |

| Pseudomonas aeruginosa | 0.3 - 8.5 |

| Bacillus subtilis | 0.1 - 9.5 |

The structure-activity relationship (SAR) studies suggest that variations in substituents on the thiophene ring can significantly affect antimicrobial potency .

3. Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated selective toxicity towards malignant cells while sparing non-malignant cells, as evaluated by the selectivity index (SI). The compound's mechanism involves inducing apoptosis and disrupting mitochondrial membrane potential in cancer cells .

Case Study 1: Anti-Inflammatory Effects

A study synthesized several thiophene derivatives and tested their anti-inflammatory activity in a murine model of inflammation. The results indicated that specific derivatives, including those similar to 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate, significantly reduced edema and inflammatory markers compared to control groups .

Case Study 2: Anticancer Activity

In a comparative study involving human cancer cell lines (HL-60 and HSC series), the compound was found to induce cell cycle arrest and apoptosis at low concentrations (IC50 values around 0.5 µM). This suggests a promising therapeutic window for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step functionalization of thiophene derivatives. Key steps include:

- Bromination : Introducing the bromomethyl group at the 3-position using brominating agents like NBS (N-bromosuccinimide) under radical initiation .

- Amination : Selective amination at the 5-position via Buchwald-Hartwig coupling or nucleophilic substitution, requiring Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XantPhos) in anhydrous toluene at elevated temperatures (150°C) .

- Esterification : Methylation of carboxylic acid precursors using dimethyl sulfate or diazomethane.

- Optimization Tips : Monitor reaction progress via TLC or LC-MS. Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the bromomethyl group.

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- Purity : Assess via HPLC (C18 column, acetonitrile/water gradient) or NMR integration of impurities. Commercial batches often report >90% purity (e.g., Life Chemicals, F0863 series) .

- Structural Confirmation : Use -NMR (δ ~4.3 ppm for bromomethyl protons, δ ~6.8 ppm for thiophene protons) and -NMR (δ ~30 ppm for CHBr, δ ~165 ppm for ester carbonyls). HR-MS (ESI+) can confirm molecular weight (CHBrNOS: calc. 349.98) .

Advanced Research Questions

Q. What strategies enable selective functionalization of the bromomethyl group for derivatization?

- Methodological Answer : The bromomethyl group is highly reactive and can undergo:

- Nucleophilic Substitution : React with amines (e.g., piperidine) or thiols to form thioether linkages, useful in drug conjugate synthesis .

- Cross-Coupling : Utilize Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysts, e.g., Pddba) to introduce aromatic moieties .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) after converting Br to an azide.

- Case Study : In pyridine analogs, bromomethyl groups were replaced with phenyl groups via Pd-mediated coupling, yielding bioactive derivatives .

Q. How do crystallographic studies resolve ambiguities in molecular conformation?

- Methodological Answer : X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine:

- Bond Angles : Thiophene ring planarity and bromomethyl orientation.

- Hydrogen Bonding : Amino groups often form N–H···O interactions with ester carbonyls, stabilizing crystal packing .

Data Analysis and Contradictions

Q. How can conflicting spectral data for structurally similar thiophene derivatives be resolved?

- Methodological Answer :

- Ambiguity Source : Similar compounds (e.g., 5-bromothiophene-2-amido vs. 5-amino substituents) may show overlapping NMR peaks.

- Resolution : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare with DFT-calculated spectra (Gaussian 09) for validation .

- Case Study : Misassignment of a bromothiophene-amido derivative was corrected via -HMBC, confirming the amino group’s position .

Q. What computational tools predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with targets like kinases or histone demethylases (e.g., JMJD2E inhibition) .

- ADMET Prediction : SwissADME or pkCSM estimates bioavailability (%F >50% predicted for ester derivatives) .

Experimental Design

Q. How to design stability studies for this compound under varying pH and temperature?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via LC-MS; bromomethyl groups are prone to hydrolysis at pH >10.

- Thermal Stability : TGA/DSC analysis (5–200°C, 10°C/min) reveals decomposition points (>150°C typical for esters) .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC determination .

- Antimicrobial Screening : Broth microdilution against Gram+/− bacteria (MIC values) .

Tables for Key Data

Table 1 : Comparative Synthetic Yields Under Different Conditions

| Step | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromination | NBS, AIBN | CCl | 80 | 75 | |

| Amination | Pd(OAc)₂, XantPhos | Toluene | 150 | 60 | |

| Esterification | (CH)SO | THF | 25 | 85 |

Table 2 : Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| -NMR (CDCl) | δ 4.35 (s, 2H, CHBr), δ 6.82 (s, 1H, thiophene) | |

| HR-MS (ESI+) | [M+H]: 349.98 (calc. 349.98) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.